[5,8-Bis(hydroxymethyl)cyclododecyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,8-Bis(hydroxymethyl)cyclododecyl]methanol is a complex organic compound characterized by its unique structure, which includes multiple hydroxymethyl groups attached to a cyclododecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,8-Bis(hydroxymethyl)cyclododecyl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of dodecane derivatives followed by hydroxymethylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the hydroxymethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5,8-Bis(hydroxymethyl)cyclododecyl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert hydroxymethyl groups into aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Hydroxymethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecane carboxylic acid derivatives, while reduction may produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, [5,8-Bis(hydroxymethyl)cyclododecyl]methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of hydroxymethyl groups on biological systems. It may also serve as a precursor for biologically active molecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [5,8-Bis(hydroxymethyl)cyclododecyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. This interaction can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: A simpler compound with a similar ring structure but lacking hydroxymethyl groups.
Cyclododecanol: Contains a single hydroxyl group attached to the cyclododecane ring.
Cyclododecanone: Features a ketone group instead of hydroxymethyl groups.
Uniqueness
[5,8-Bis(hydroxymethyl)cyclododecyl]methanol is unique due to the presence of multiple hydroxymethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
[5,8-bis(hydroxymethyl)cyclododecyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c16-10-13-4-1-2-5-14(11-17)8-9-15(12-18)7-3-6-13/h13-18H,1-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHIIRNIGHZJOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CCC(CCCC(C1)CO)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CCC(CCCC(C1)CO)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.